
3-Hydroxy-4-phenylbutanoic acid
Übersicht
Beschreibung
3-Hydroxy-4-phenylbutanoic acid is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a mono-isotopic mass of 180.078644 Da . It is used in the synthesis of medicines .
Synthesis Analysis
This compound can be synthesized by Streptomyces coelicolor through biosynthesis . The process involves two steps: the first step is the synthesis of butyryl coenzyme A from acetone and acetoacetate; and the second step is the conversion of butyryl coenzyme A to 3- (3-hydroxyphenyl)-4- (1,1,2,2,-tetrafluoroethyl)butyric acid .Molecular Structure Analysis
The molecular structure of this compound includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The molecule has a polar surface area of 58 Ų and a molar refractivity of 48.1±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 344.5±30.0 °C at 760 mmHg, and a flash point of 176.3±21.1 °C . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 62.1±3.0 kJ/mol . The index of refraction is 1.565 .Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used as precursors in the production of angiotensin-converting enzyme (ace) inhibitors .
Mode of Action
It’s known that the compound’s structure, particularly the presence of electron-releasing substituents in the phenyl ring, can influence its reactivity .
Biochemical Pathways
These inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Pharmacokinetics
The biocatalytic asymmetric reduction of similar compounds has been noted for its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
Compounds with similar structures have been used as precursors in the production of ace inhibitors, which are known to lower blood pressure .
Action Environment
The action of 3-Hydroxy-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the rate of oxidation of similar compounds can be accelerated by electron-releasing substituents in the phenyl ring . Additionally, the chiral microenvironment around Lewis acid sites can turn on asymmetric catalysis of achiral metal-organic frameworks .
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-4-phenylbutanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to dissolve in aqueous solutions. This compound is also sensitive to heat and light, which can cause degradation.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-4-phenylbutanoic acid. One direction is to investigate the mechanism of action of this compound in more detail, particularly its anti-inflammatory and anti-cancer activities. Another direction is to explore the potential of this compound as a chiral building block for the synthesis of various chiral compounds. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new applications for this compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-phenylbutanoic acid has been extensively studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and organic synthesis. In pharmaceuticals, this compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In biotechnology, this compound has been used as a chiral building block for the synthesis of various chiral compounds. In organic synthesis, this compound has been used as a starting material for the synthesis of various beta-hydroxy acids and their derivatives.
Eigenschaften
IUPAC Name |
3-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHWMVTGZBGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







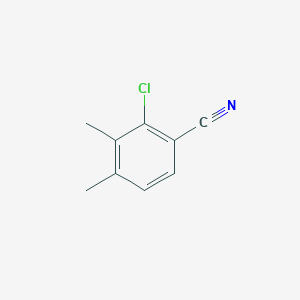
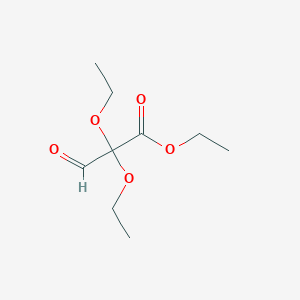
![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)
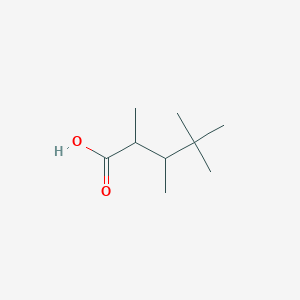
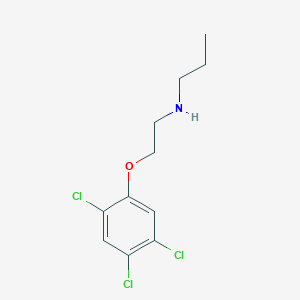
![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)
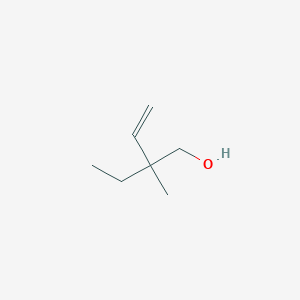
![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)